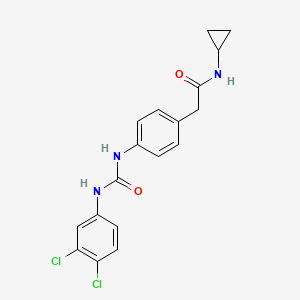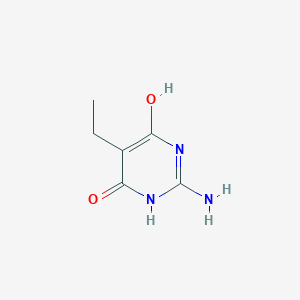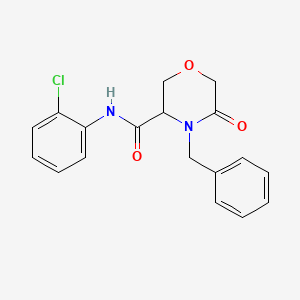
2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide, also known as CCPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCPCC belongs to the class of cyclopropane carboxamides and has been studied for its various biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation in animal models. Additionally, this compound has been shown to inhibit the replication of the influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide is its potent biological activity against various diseases. This compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising therapeutic agent. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses. Further studies are needed to optimize the formulation and dosage of this compound for clinical use.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide. One direction is to optimize the synthesis method to obtain higher yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of novel formulations and delivery systems for this compound may enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide involves the reaction of 2-chlorobenzonitrile with 1-cyanobutane in the presence of sodium hydride to obtain the intermediate product. The intermediate product is then reacted with cyclopropanecarboxylic acid chloride to obtain the final product, this compound. The synthesis method has been optimized to obtain high yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide has been studied for its various biological activities, including anticancer, anti-inflammatory, and antiviral properties. Several studies have reported that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been studied for its antiviral activity against the influenza virus.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(1-cyanobutyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-2-5-10(9-17)18-15(19)13-8-12(13)11-6-3-4-7-14(11)16/h3-4,6-7,10,12-13H,2,5,8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHQUTFUNINCOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1CC1C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane](/img/structure/B2363403.png)
![N,N-dimethyl-5-[(phenylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B2363405.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)
![3-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2363409.png)


![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)


![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)